molecular formula C16H12O6 B2979702 exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride CAS No. 1418113-91-3

exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride

Cat. No.: B2979702
CAS No.: 1418113-91-3
M. Wt: 300.266
InChI Key: XCVREVSUWOTDPK-OVZMXSCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

exo-cis-(±)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride (CAS: 1418113-86-6) is a bicyclic anhydride derivative synthesized via Diels-Alder reactions involving furan and maleic anhydride precursors, followed by functionalization with benzyloxymethyl groups . The compound belongs to the 7-oxabicyclo[2.2.1]heptene (7-oxanorbornene) family, characterized by a rigid bicyclic framework with an oxygen bridge. This structure confers unique reactivity in ring-opening metathesis polymerization (ROMP) and pharmaceutical applications .

Properties

IUPAC Name

[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c17-13(9-4-2-1-3-5-9)20-8-16-7-6-10(22-16)11-12(16)15(19)21-14(11)18/h1-7,10-12H,8H2/t10-,11-,12+,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVREVSUWOTDPK-OVZMXSCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC23C=CC(O2)C4C3C(=O)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@]23C=C[C@H](O2)[C@H]4[C@@H]3C(=O)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions can replace specific atoms or groups within the compound, allowing for the creation of a wide range of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes

Scientific Research Applications

Exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Researchers investigate its potential as a bioactive molecule, exploring its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, target specificity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride (Parent Compound)

  • Structure : Lacks the benzyloxymethyl group.
  • Synthesis : Prepared via Diels-Alder reaction of furan and maleic anhydride .
  • Melting Point : 114–122°C (varies due to synthesis conditions) .
  • Reactivity: Serves as a precursor for esters and ROMP monomers. Hydrolyzes in water to dicarboxylic acid .
  • Safety : Moisture-sensitive; causes skin/eye irritation (GHS H315, H319, H335) .
Comparison:
  • Parent anhydride’s higher reactivity in ROMP (due to unmodified substituents) contrasts with the steric hindrance introduced by benzyloxymethyl .

Ester Derivatives

Dimethyl Ester (Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate)
  • Synthesis: Fischer esterification of the parent anhydride in methanol .
  • Melting Point : 120°C .
  • Applications: ROMP monomer with high crystallinity due to linear methyl groups .
Diisoamyl Ester (Diisoamyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate)
  • Melting Point : 76–78.2°C (lower due to branched isoamyl groups reducing intermolecular forces) .
  • Reactivity : Branched esters lower polymer crystallinity, favoring elastomer synthesis .
Comparison:
Property Target Compound (Benzyloxymethyl) Dimethyl Ester Diisoamyl Ester
Melting Point Not reported 120°C 76–78.2°C
Lipophilicity High (benzyl group) Moderate High (branched)
ROMP Activity Steric hindrance slows polymerization High Moderate

Other Bicyclic Anhydrides

Methylhexahydrophthalic Anhydride (MHHPA)
  • Structure : Six-membered ring with methyl substituents.
  • Applications : Epoxy resin curing agent; lacks ROMP reactivity due to saturated backbone .
5,6-Dehydronorcantharidin
  • Structure : Similar bicyclic framework but with a nitrogen bridge.
  • Applications : Anticancer agent; demonstrates how heteroatom substitution alters bioactivity .

Structural and Reactivity Insights

  • Stereochemistry : exo-cis configuration in the target compound ensures substituents are positioned for optimal metathesis catalysis, contrasting with endo isomers that show divergent reactivity (e.g., aziridine formation) .
  • Substituent Effects :
    • Benzyloxymethyl : Enhances solubility in organic solvents and modifies polymer backbone flexibility .
    • Branched vs. Linear Esters : Impact polymer thermal properties and crystallinity .

Data Tables

Table 1: Physical Properties of 7-Oxanorbornene Derivatives

Compound Melting Point (°C) Molecular Weight Key Application
Parent Anhydride 114–122 166.13 ROMP Precursor
Dimethyl Ester 120 198.18 High-crystallinity ROMP
Diisoamyl Ester 76–78.2 284.35 Elastomer Synthesis
exo-cis-(±)-1-(Benzyloxymethyl) Derivative Not reported 359.43 Drug Delivery/ROMP

Table 2: Reactivity Comparison

Compound ROMP Activity Hydrolysis Rate Toxicity Profile
Parent Anhydride High Fast Moderate
Benzyloxymethyl Derivative Moderate Slower (steric) Under study
Thioanhydride Low Slow High

Biological Activity

The compound exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride (CAS No. 1418113-64-0) is a bicyclic compound with potential applications in medicinal chemistry, particularly in the development of antitumor agents. This article focuses on its biological activity, providing a detailed overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

  • Molecular Formula : C16H13NO5
  • Molecular Weight : 299.29 g/mol
  • Purity : >97%

The compound features a bicyclic structure that contributes to its unique biological activity. The presence of an anhydride and benzyloxymethyl groups enhances its reactivity and potential interactions with biological targets.

Physical Properties

PropertyValue
AppearanceWhite to pale cream
FormCrystalline powder
Melting Point76–78.2 °C

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. The compound's structural features allow it to interact with cellular targets, leading to increased oxidative stress and disruption of mitochondrial function.

Case Studies

  • Study on Anticancer Efficacy :
    • A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics.
  • Impact on Cell Cycle :
    • Flow cytometry analysis revealed that treatment with the compound resulted in G2/M phase arrest, suggesting that it interferes with normal cell cycle progression, which is a common characteristic of many anticancer agents.
  • Synergistic Effects :
    • When combined with other chemotherapeutic agents like doxorubicin, this compound demonstrated enhanced cytotoxicity, indicating potential for use in combination therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.